The Discovery and Development of BMS-817399: A CCR1 Antagonist for Rheumatoid Arthritis
The Discovery and Development of BMS-817399: A CCR1 Antagonist for Rheumatoid Arthritis
An In-depth Technical Guide
Abstract
BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in the inflammatory cascade associated with rheumatoid arthritis (RA). Developed by Bristol Myers Squibb, this orally bioavailable small molecule emerged from a dedicated discovery program aimed at identifying high-affinity, functionally potent urea-based antagonists. Preclinical studies demonstrated promising in vitro and in vivo activity, leading to its progression into clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of BMS-817399, detailing its pharmacological properties, the experimental protocols utilized in its characterization, and its journey through preclinical and clinical evaluation.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. Chemokine receptors, particularly CCR1, play a pivotal role in the recruitment of inflammatory cells to the synovium. Antagonizing CCR1 has therefore been a key therapeutic strategy for the treatment of RA. This guide focuses on BMS-817399, a compound that showed significant promise in this area.
Discovery History and Lead Optimization
The discovery of BMS-817399 was the culmination of a structure-activity relationship (SAR) study on a series of urea-based CCR1 antagonists.[1] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties while mitigating off-target effects, such as pregnane X receptor (PXR) transactivation.[1][2]
Synthesis
The synthesis of BMS-817399 and its analogs involved a multi-step process, which is detailed in the primary publication by Santella et al. in the Journal of Medicinal Chemistry.[1]
Pharmacological Profile
Mechanism of Action
BMS-817399 is a potent, selective, and orally bioavailable CCR1 antagonist.[3] It exerts its effect by binding to the CCR1 receptor and inhibiting the chemotaxis of inflammatory cells in response to CCR1 ligands like MIP-1α (CCL3).[3]
In Vitro Activity
The in vitro potency of BMS-817399 was determined through CCR1 binding and chemotaxis inhibition assays. The compound exhibited a CCR1 binding affinity (IC50) of 1 nM and potently inhibited chemotaxis with an IC50 of 6 nM.[3] Further studies showed inhibition of chemotaxis induced by other CCR1 ligands as well.[4]
Table 1: In Vitro Activity of BMS-817399 [3][4]
| Assay | Ligand | Cell Line | IC50 (nM) |
| CCR1 Binding | MIP-1α (CCL3) | THP-1 | 1 |
| Chemotaxis Inhibition | MIP-1α (CCL3) | THP-1 | 6 |
| Chemotaxis Inhibition | LKN-1 | THP-1 | 16.2 |
| Chemotaxis Inhibition | Other CCR1 Ligands | THP-1 | Potent Inhibition |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in several preclinical species to evaluate the oral bioavailability and other key parameters of BMS-817399.
Table 2: Preclinical Pharmacokinetic Parameters of BMS-817399 [4]
| Species | Dose (mg/kg) | Route | Bioavailability (%F) |
| Mouse | 10 | p.o. | 65 |
| Rat | 10 | p.o. | 47 |
| Dog | 1 | p.o. | 100 |
| Cynomolgus Monkey | 1 | p.o. | 88 |
Clinical Development
BMS-817399 advanced into clinical development for the treatment of moderate to severe rheumatoid arthritis.
Phase II Clinical Trial
A Phase II, multicenter, randomized, double-blind, placebo-controlled study (NCT01404585) was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of BMS-817399 in adults with active, moderate to severe RA who had an inadequate response to methotrexate.[5] The study was completed in February 2013.[5] Despite promising preclinical data, the trial did not meet its primary endpoints, and the development of BMS-817399 for rheumatoid arthritis was subsequently discontinued.[6]
Physicochemical Properties
Subsequent research focused on the physicochemical characteristics of BMS-817399. It was found to exist as a monohydrate (Form 1) which is physically unstable under varying humidity and temperature.[7][8] A more stable anhydrous form (Form 2) was later identified.[7]
Experimental Protocols
CCR1 Radioligand Binding Assay
A detailed protocol for a typical CCR1 radioligand binding assay is as follows:
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Membrane Preparation: Membranes are prepared from a cell line expressing the CCR1 receptor (e.g., THP-1 cells).[9]
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Incubation: The membranes are incubated with a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound (BMS-817399).[9]
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Filtration: The incubation mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.[9]
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Counting: The radioactivity retained on the filter is measured using a scintillation counter.[9]
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Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data.[9]
THP-1 Chemotaxis Assay
The protocol for the THP-1 chemotaxis assay is outlined below:
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Cell Preparation: Human monocytic THP-1 cells, which endogenously express CCR1, are used.[10][11]
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Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing a chemoattractant (e.g., MIP-1α) and the upper chamber containing the THP-1 cells pre-incubated with different concentrations of BMS-817399.[10][12]
-
Incubation: The plate is incubated to allow cell migration towards the chemoattractant.[10]
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Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.[11]
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Data Analysis: The IC50 value, representing the concentration of BMS-817399 that inhibits 50% of the cell migration, is calculated.[10]
Signaling Pathways and Experimental Workflows
Conclusion
BMS-817399 was a potent and selective CCR1 antagonist that demonstrated significant promise in preclinical studies for the treatment of rheumatoid arthritis. Its discovery and development highlight a rational, structure-based approach to drug design. Although the Phase II clinical trial did not demonstrate the expected efficacy, the research contributed valuable insights into the role of CCR1 in inflammatory diseases and the challenges of translating preclinical findings to clinical success. The detailed characterization of its physicochemical properties also provides important information for formulation and drug delivery studies.
References
- 1. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. static.igem.org [static.igem.org]
